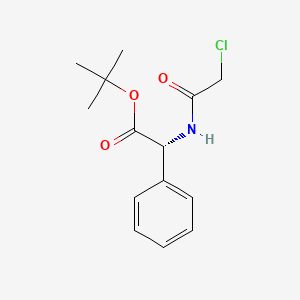

tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate

Beschreibung

tert-Butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate is a chiral organic compound characterized by a tert-butyl ester backbone, a phenyl group, and a 2-chloroacetamido substituent. Its molecular formula is C₁₄H₁₈ClNO₃, with a molecular weight of 283.75 g/mol (estimated from structural analogs in ). The (2R) stereochemistry at the central carbon differentiates it from enantiomeric forms, which can exhibit distinct biological and physicochemical properties. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and γ-secretase modulators, though its specific applications are inferred from structural analogs ().

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABBQXFZCSOUAX-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate typically involves the esterification of (2R)-2-(2-chloroacetamido)-2-phenylacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester bond in tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate can be hydrolyzed under acidic or basic conditions to yield (2R)-2-(2-chloroacetamido)-2-phenylacetic acid and tert-butyl alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Oxidizing and Reducing Agents: Potassium permanganate, sodium borohydride for oxidation and reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: (2R)-2-(2-chloroacetamido)-2-phenylacetic acid and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Wirkmechanismus

The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate depends on its interaction with specific molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, inhibiting or activating its function. The pathways involved would depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

tert-Butyl 2-(2-Chloroacetamido)acetate

- Molecular Formula: C₈H₁₄ClNO₃ ()

- Molecular Weight : 207.66 g/mol

- Key Differences :

- Lacks the phenyl group at the α-carbon, reducing steric bulk and lipophilicity.

- Simpler structure with fewer chiral centers.

- Applications : Primarily used as a synthetic intermediate for peptide coupling or alkylation reactions. Its reduced complexity limits its role in advanced pharmacological contexts compared to the phenyl-substituted analog .

DAPT ((S)-tert-Butyl 2-((S)-2-(2-(3,5-Difluorophenyl)acetamido)propanamido)-2-phenylacetate)

- Molecular Formula : C₂₄H₂₈F₂N₂O₄ ()

- Molecular Weight : 458.49 g/mol

- Key Differences: Contains a 3,5-difluorophenyl group and an additional propanamido chain, enhancing its binding specificity to γ-secretase.

- Applications: Widely used in stem cell differentiation studies and cancer research to block Notch pathway activation .

tert-Butyl (2R)-2-(2-Chloroacetamido)-3-Methylbutanoate

- Molecular Formula: C₁₁H₂₀ClNO₃ ()

- Molecular Weight : 249.73 g/mol

- Key Differences: Replaces the phenyl group with a 3-methylbutanoate chain, altering solubility and conformational flexibility. The (2R) configuration is retained, but the absence of the phenyl group diminishes aromatic interactions in biological systems.

- Applications : Utilized as a chiral building block in asymmetric synthesis, particularly for antibiotics and antiviral agents .

Stereoisomeric Variants (e.g., (S)-Configuration)

- Example : Tert-butyl (S,E)-2-(2-(ethyl(phenyl)phosphoryl)hydrazineylidene)-2-phenylacetate ()

- Key Differences :

- Stereochemistry at the α-carbon (S vs. R) significantly impacts enantiomeric excess (ee) and biological activity. For instance, an (S)-configured analog in showed 41% ee, compared to 81% ee for an (R)-configured derivative.

- Altered phosphorylation patterns influence metabolic stability and target engagement.

- Applications : Stereoisomers are critical in optimizing drug efficacy and minimizing off-target effects .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| tert-Butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate | C₁₄H₁₈ClNO₃ | 283.75 | Chloroacetamido, phenyl, tert-butyl ester | Pharmaceutical intermediate |

| tert-Butyl 2-(2-chloroacetamido)acetate | C₈H₁₄ClNO₃ | 207.66 | Chloroacetamido, tert-butyl ester | Peptide synthesis |

| DAPT | C₂₄H₂₈F₂N₂O₄ | 458.49 | Difluorophenyl, propanamido | Notch inhibition, stem cell research |

| tert-Butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate | C₁₁H₂₀ClNO₃ | 249.73 | Chloroacetamido, methylbutanoate | Asymmetric synthesis |

Biologische Aktivität

Tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

- Molecular Formula : C14H18ClNO3

- Molar Mass : 283.75 g/mol

- Density : 1.168 g/cm³

- Boiling Point : 419.8 °C

- pKa : 12.00

Structure

The compound features a tert-butyl group, a phenyl ring, and a chloroacetamido moiety, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have demonstrated that chloroacetamides, including tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate, exhibit notable antimicrobial activity. A study screening various N-(substituted phenyl)-2-chloroacetamides found that compounds with specific substituents on the phenyl ring showed varying degrees of effectiveness against different bacterial strains:

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| Tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate | Effective | Less Effective | Moderately Effective |

These findings suggest that the biological activity of chloroacetamides is influenced by the substituents on the phenyl ring, with halogenated variants showing enhanced lipophilicity and membrane permeability, thereby facilitating their antimicrobial action .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms in the para position of the phenyl ring significantly enhances antimicrobial potency. For instance, compounds such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides were among the most active due to their favorable physicochemical properties, allowing efficient cell membrane penetration .

Study on Antimicrobial Efficacy

A comprehensive study conducted on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides assessed their antimicrobial potential using quantitative structure-activity relationship (QSAR) models alongside standard antimicrobial testing. The results indicated that all tested compounds met Lipinski’s rule of five, suggesting good bioavailability potential .

Key Findings:

- The chloroacetamide derivatives were effective against Gram-positive bacteria like Staphylococcus aureus and MRSA.

- The activity was diminished against Gram-negative bacteria such as Escherichia coli.

- Compounds with higher lipophilicity showed better efficacy against pathogenic yeasts like Candida albicans.

Clinical Implications

The promising antimicrobial properties of tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate highlight its potential use in treating infections caused by resistant bacterial strains. Further research is warranted to explore its therapeutic applications and optimize its structure for enhanced activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.